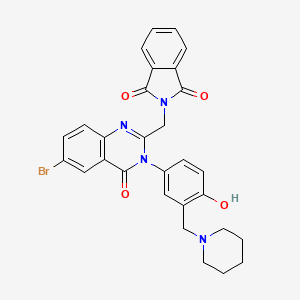
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, which includes the introduction of the aminoiminomethylthio group and the chlorophenoxy group. The final step involves the esterification of the acetic acid and the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
科学的研究の応用
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein modifications.
Medicine: This compound could have potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
Similar compounds include other esters of acetic acid and derivatives with similar functional groups, such as:
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Various substituted phenoxy compounds
Uniqueness
This detailed article provides a comprehensive overview of acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
16158-44-4 |
|---|---|
分子式 |
C12H16Cl2N2O3S |
分子量 |
339.2 g/mol |
IUPAC名 |
[amino-[[5-chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C12H15ClN2O3S.ClH/c1-2-17-11(16)6-18-10-4-3-9(13)5-8(10)7-19-12(14)15;/h3-5H,2,6-7H2,1H3,(H3,14,15);1H |
InChIキー |
ONGCCPRJFZYXSX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)CSC(=[NH2+])N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


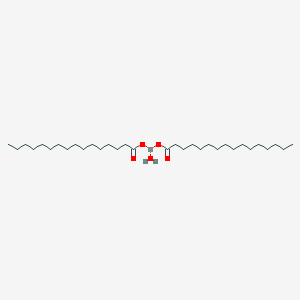
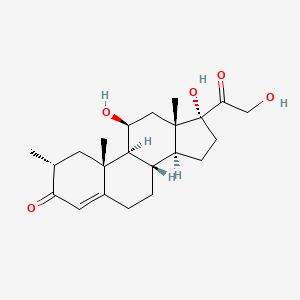
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)
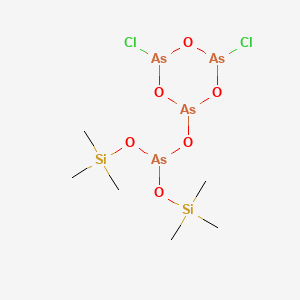
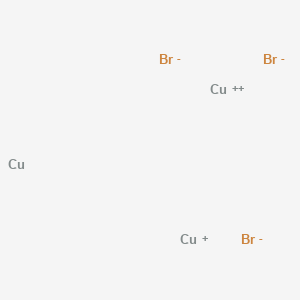
![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)
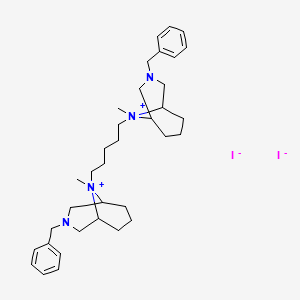
![[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate](/img/structure/B13733712.png)
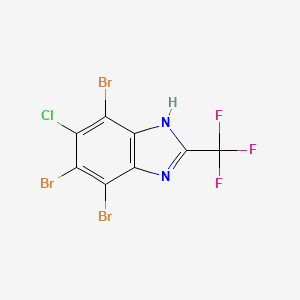
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)

![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)
